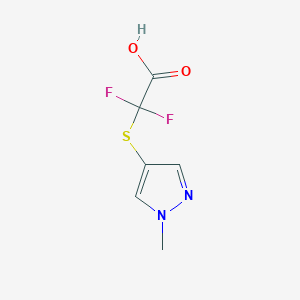

2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2S/c1-10-3-4(2-9-10)13-6(7,8)5(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEHJXHEUGWVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)SC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 1-methylpyrazol-4-yl with difluoroacetic acid under specific reaction conditions. The reaction typically involves the use of a suitable catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may include purification steps to remove any impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds featuring a pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of 1-methylpyrazole have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that specific modifications to the pyrazole structure can enhance efficacy against cancer cell lines .

2. Anti-inflammatory Properties

The compound has shown potential in mitigating inflammatory responses. In vitro studies have reported that 2,2-difluoro derivatives can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible role in treating chronic inflammatory diseases .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective capabilities of pyrazole derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's .

Agricultural Applications

1. Pesticidal Activity

The compound has been explored for its efficacy as a pesticide against various agricultural pests. Its structure allows it to interfere with the biological processes of insects, making it a candidate for developing new agrochemicals. Case studies have shown that formulations containing this compound exhibit significant activity against aphids and other crop-damaging insects .

2. Herbicidal Properties

In addition to its insecticidal effects, 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid has been evaluated for herbicidal applications. Studies indicate that it can inhibit the growth of certain weeds without affecting crop yield significantly .

Material Science Applications

1. Synthesis of Functional Materials

The compound has been utilized in synthesizing functional materials with unique properties. Its ability to form coordination complexes with metals has led to the development of novel catalysts for organic reactions . The incorporation of pyrazole into polymer matrices has also been investigated for enhancing thermal stability and mechanical properties.

Data Tables

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of pyrazole derivatives, including 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid. The results demonstrated a significant reduction in cell viability in several cancer cell lines, highlighting its potential as a therapeutic agent .

Case Study 2: Pesticidal Efficacy

In a field trial conducted on soybean crops, formulations containing this compound were tested against common pests such as aphids and beetles. The results showed over 80% pest control efficacy compared to untreated controls, indicating its promise as an agricultural pesticide .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of pyrazole derivatives on neuronal cultures exposed to oxidative stress. The study found that treatment with 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid significantly reduced markers of oxidative damage and apoptosis .

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid with three related compounds from the evidence, focusing on substituent effects, fluorination patterns, and functional group contributions.

Ammonium Salt of 2,2-Difluoro-2-[1,1,2,2-Tetrafluoro-2-(1,1,2,2,2-Pentafluoroethoxy)ethoxy]acetic Acid (CAS 908020-52-0)

- Structural Differences: Unlike the target compound, this analog features a highly fluorinated ethoxy chain and an ammonium counterion.

- Physicochemical Properties : The extensive fluorination increases hydrophobicity and chemical inertness, making it suitable for applications requiring thermal stability (e.g., surfactants or coatings). In contrast, the pyrazole-sulfanyl group in the target compound may enhance solubility in polar solvents .

- Bioactivity : Fluorinated ethoxy chains are common in industrial applications but less prevalent in pharmaceuticals, whereas pyrazole derivatives are frequently explored in drug design due to their heterocyclic pharmacophores.

N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonamide Acetic Acid (CAS 73772-33-5)

- Structural Differences: This compound combines a perfluorohexane sulfonamide group with a dimethylaminopropyl chain. The sulfonamide group differs from the sulfanyl group in the target compound, altering electronic properties and acidity.

- Acidity : Sulfonamides are stronger acids than thioethers, which could influence the compound’s reactivity in aqueous environments. The trifluoroacetic acid moiety in the target compound may exhibit moderate acidity (pKa ~1–2), similar to other difluoroacetic acids .

- Applications : Perfluoroalkyl sulfonamides are often used in materials science for their surfactant properties, whereas pyrazole-thioether derivatives may have niche roles in agrochemicals or medicinal chemistry.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

- Structural Differences: This compound lacks fluorine atoms but incorporates an Fmoc-protected piperazine ring.

- Functional Utility : The Fmoc group is widely used in peptide synthesis as a temporary protecting group, suggesting applications in solid-phase chemistry. The target compound’s fluorination and sulfur-containing groups may instead favor stability in oxidative environments .

Comparative Data Table

| Property | Target Compound | CAS 908020-52-0 | CAS 73772-33-5 | CAS 180576-05-0 |

|---|---|---|---|---|

| Core Structure | Difluoroacetic acid + pyrazole-sulfanyl | Difluoroacetic acid + perfluoroethoxy | Tridecafluorohexane sulfonamide + acetic acid | Piperazine-acetic acid + Fmoc |

| Fluorination | Two fluorine atoms | Extensive (C-F bonds in ethoxy chain) | Extensive (C-F bonds in hexane chain) | None |

| Key Functional Groups | Thioether, pyrazole | Ammonium salt, ether | Sulfonamide, tertiary amine | Piperazine, carbamate |

| Potential Applications | Pharmaceuticals, agrochemicals | Surfactants, coatings | Surfactants, corrosion inhibitors | Peptide synthesis |

| Acidity (Estimated pKa) | ~1.5–2.5 (acetic acid core) | <1 (strongly acidic due to ammonium) | ~0.5–1.5 (sulfonamide-enhanced acidity) | ~4–5 (piperazine basicity dominates) |

Research Findings and Implications

- Fluorination Impact : The target compound’s difluoro group balances hydrophobicity and electronic effects, whereas heavily fluorinated analogs (e.g., CAS 908020-52-0) prioritize inertness and industrial utility .

- Heterocyclic Advantage : The pyrazole ring distinguishes the target compound from purely aliphatic fluorinated acids, enabling interactions with biological targets. This contrasts with the piperazine derivative (CAS 180576-05-0), which serves synthetic rather than bioactive roles .

- Sulfur Chemistry : The sulfanyl group’s lower acidity compared to sulfonamides (CAS 73772-33-5) may reduce metabolic degradation, a critical factor in drug design .

Biological Activity

2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid is a compound characterized by the presence of a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

- Molecular Formula : C6H6F2N2O2S

- Molecular Weight : 208.1858 g/mol

- IUPAC Name : 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid

The biological activity of 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate various biochemical pathways by binding to molecular targets, leading to changes in cellular functions. Detailed studies are needed to elucidate the exact mechanisms involved.

Biological Activities

Recent research has highlighted several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that compounds containing pyrazole rings exhibit significant antimicrobial activity. This is likely due to their ability to disrupt microbial cellular processes .

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to possess anti-inflammatory properties, which may be relevant in treating conditions characterized by inflammation .

- Anticancer Potential : Some studies indicate that pyrazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Celecoxib | Anti-inflammatory | |

| Rimonabant | Appetite suppression | |

| Phenylbutazone | Anti-inflammatory |

These compounds share structural similarities but may differ in their specific biological activities and mechanisms of action.

Case Studies and Research Findings

Research findings related to the biological activity of 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid are still emerging. A notable study investigated the synthesis and evaluation of various pyrazole derivatives, highlighting their broad spectrum of biological activities .

Another study focused on the pharmacological evaluation of pyrazole compounds and their derivatives, emphasizing their potential as therapeutic agents in various medical fields .

Q & A

Q. What are the key synthetic routes for 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the sulfur atom or coupling reactions between pyrazole derivatives and fluorinated acetic acid precursors. For example:

- Step 1 : Activation of the pyrazole thiol group (1-methylpyrazole-4-thiol) using bases like NaH or K₂CO₃ to generate a thiolate intermediate.

- Step 2 : Reaction with 2,2-difluoro-2-chloroacetic acid under controlled pH (~7–9) and temperature (40–60°C) to minimize hydrolysis of the difluoroacetate group .

- Critical Parameters : Excess base can lead to side reactions (e.g., dehalogenation), while low temperatures reduce reaction rates. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, LC-MS) be optimized to characterize 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the pyrazole ring protons (δ 7.5–8.0 ppm for C-H) and the sulfanyl-acetic acid moiety (δ 3.5–4.0 ppm for SCH₂). The CF₂ group appears as a triplet in ¹⁹F NMR (δ -110 to -120 ppm) .

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid. Monitor the [M-H]⁻ ion (exact mass calculated via high-resolution MS) to confirm molecular identity and detect trace impurities .

Q. What reactive sites in this compound are suitable for derivatization in medicinal chemistry applications?

- Methodological Answer :

- Pyrazole Ring : The N-methyl group limits reactivity, but the C-3/C-5 positions can undergo electrophilic substitution (e.g., halogenation) .

- Sulfanyl Group : Susceptible to oxidation (forming sulfoxides/sulfones) or displacement via nucleophilic substitution (e.g., with amines or thiols) .

- Difluoroacetic Acid : The carboxylic acid can form esters or amides via coupling reagents (e.g., EDC/HOBt) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, reaction path searches) optimize the synthesis and functionalization of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states for sulfanyl-acetic acid coupling. Identify energy barriers to optimize solvent/base selection .

- DFT Studies : Predict regioselectivity of pyrazole derivatization by calculating Fukui indices for electrophilic attack sites. Validate with experimental data (e.g., NOESY for stereochemistry) .

Q. What strategies resolve contradictions in purity assessments caused by co-eluting impurities or stereoisomers?

- Methodological Answer :

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) or ion-pair reagents (e.g., tetrabutylammonium phosphate) to separate stereoisomers or zwitterionic impurities .

- 2D-LC/MS : Employ orthogonal separation mechanisms (e.g., HILIC followed by reverse-phase) to resolve co-eluting species. Confirm structures via tandem MS/MS fragmentation patterns .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound’s bioactivity?

- Methodological Answer :

- DOE (Design of Experiments) : Apply factorial designs to vary substituents (e.g., fluorine substitution, pyrazole methylation) and measure effects on target binding (e.g., enzyme inhibition assays). Use ANOVA to identify significant variables .

- QSAR Modeling : Generate 3D molecular descriptors (e.g., steric/electronic parameters) and correlate with bioactivity data. Validate models via leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.